3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide

説明

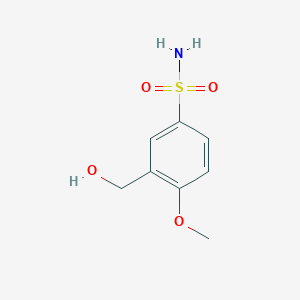

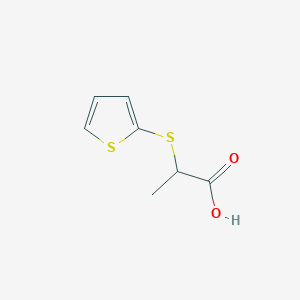

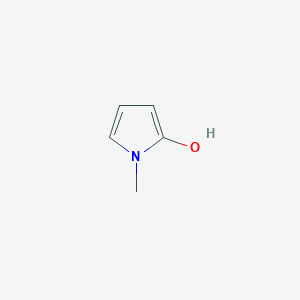

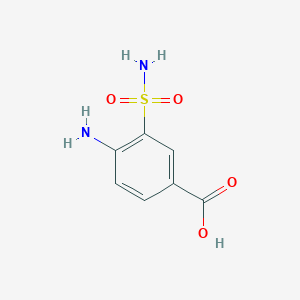

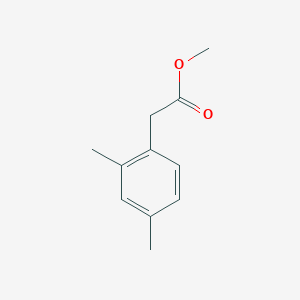

The compound is a derivative of benzene, which is a hydrocarbon with a six-membered ring and alternating double bonds . It has a hydroxymethyl group (-CH2OH), which is an alcohol , and a methoxy group (-OCH3) attached to the benzene ring. The sulfonamide group (-SO2NH2) is a common functional group in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, and other organic reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as 1D and 2D NMR, UV, IR, and HR-ESI-MS . These techniques allow for the identification of the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the hydroxymethyl and methoxy groups may participate in reactions involving alcohols and ethers, respectively . The sulfonamide group could potentially undergo reactions typical of amides .Physical and Chemical Properties Analysis

Physical properties of a compound include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the ability of a substance to undergo a specific chemical change .科学的研究の応用

Antitumor Activity

Compounds from sulfonamide-focused libraries, including derivatives of 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide, have been evaluated for antitumor properties. Notably, certain sulfonamides have been identified as potent cell cycle inhibitors and have advanced to clinical trials. These include compounds disrupting tubulin polymerization and others that affect cell cycle phases in cancer cell lines, highlighting their potential as oncolytic agents. The use of high-density oligonucleotide microarray analysis has further characterized these sulfonamides based on gene expression changes, aiding in understanding their mechanisms of action and drug-sensitive pathways (Owa et al., 2002).

Heterocyclic Compound Synthesis

3-Hydroxy-4-aminobenzene sulfonamide derivatives, related to this compound, have been utilized in the synthesis of new heterocyclic compounds. These compounds are produced through a series of reactions involving initial material treatment with acetylacetone, followed by reactions with various compounds like urea and barbituric acid, showcasing the versatility of sulfonamides in creating pharmacologically relevant structures (Mohsein et al., 2019).

Environmental Degradation Studies

Studies on the environmental degradation of sulfonamide antibiotics have revealed a novel microbial strategy involving ipso-hydroxylation followed by fragmentation to eliminate these compounds. This pathway, identified in Microbacterium sp. strain BR1, involves the hydroxylation of the carbon atom attached to the sulfonyl group, leading to the release of sulfite and other fragments. This finding is significant for understanding the environmental fate of sulfonamide antibiotics and potential resistance propagation (Ricken et al., 2013).

Spectroscopic and Electronic Characterization

Sulfonamide derivatives, including those related to this compound, have been characterized using spectroscopic techniques and quantum chemical approaches. These studies provide insights into the molecular and electronic structures of sulfonamides, guiding spectral assignments and understanding their physicochemical properties. Such characterization is crucial for the design of new compounds with desired biological activities (Mahmood et al., 2016).

Tubulin Polymerization Inhibition

Research into sulfonamide drugs, including derivatives of this compound, has shown their ability to inhibit tubulin polymerization, a mechanism relevant for antimitotic agents in cancer therapy. These findings are supported by studies demonstrating the binding of sulfonamide drugs to the colchicine site of tubulin, indicating their role in disrupting cell division processes in cancer cells (Banerjee et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(hydroxymethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-4,10H,5H2,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPQBIKWDATFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730047 | |

| Record name | 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900165-91-5 | |

| Record name | 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B3058483.png)

![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)